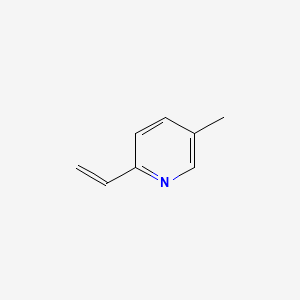
5-Methyl-2-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-vinylpyridine is an organic compound with the molecular formula C8H9N. It is a derivative of pyridine, characterized by a vinyl group at the 2-position and a methyl group at the 5-position. This compound is a clear to faintly opalescent liquid and is used in various industrial applications, including as a monomer for resins, an oil additive, and a dye acceptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-vinylpyridine typically involves the reduction of methyl 6-methylnicotinate to 2-methyl-5-pyridyl formaldehyde, followed by the preparation of a phosphorus ylide reagent. The final step involves the reaction of 2-methyl-5-pyridyl formaldehyde with the phosphorus ylide reagent to produce this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol. This reaction is carried out at temperatures between 150-200°C in an autoclave. The conversion is kept relatively low to manage the reaction effectively .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-vinylpyridine undergoes various chemical reactions, including:
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Polymerization: It can polymerize exothermically, which is a significant reaction in its use as a monomer for resins.
Common Reagents and Conditions:
Acids: Used in neutralization reactions.
Polymerization Inhibitors: Such as tert-butylcatechol, to prevent unwanted polymerization during storage.
Major Products:
Salts: Formed during neutralization reactions.
Polymers: Formed during polymerization reactions, used in various industrial applications.
Scientific Research Applications
5-Methyl-2-vinylpyridine has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of various polymers, including poly(2-vinylpyridine) and its copolymers.
Biology: Studied for its potential use in drug delivery systems and as a component in pH-responsive membranes.
Medicine: Investigated for its role in enhancing the efficacy of cytostatic drugs in cancer treatment.
Industry: Utilized in the production of resins, oil additives, and as a dye acceptor.
Mechanism of Action
The mechanism of action of 5-Methyl-2-vinylpyridine involves its ability to undergo polymerization and neutralization reactions. In biological systems, it has been shown to act as an immunomodulator, enhancing the efficacy of cytostatic drugs by promoting increases in survival time in animal models . The molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
2-Vinylpyridine: Similar in structure but lacks the methyl group at the 5-position.
4-Vinylpyridine: Another vinylpyridine derivative with the vinyl group at the 4-position, used in similar applications.
Uniqueness: 5-Methyl-2-vinylpyridine is unique due to the presence of both a vinyl group and a methyl group, which influence its reactivity and applications. Its ability to act as an immunomodulator in combination with cytostatic drugs sets it apart from other vinylpyridine derivatives .
Properties
IUPAC Name |
2-ethenyl-5-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFYCLRCIJDYQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2595599.png)
![2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2595603.png)
![O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate](/img/structure/B2595605.png)
![2-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2595606.png)
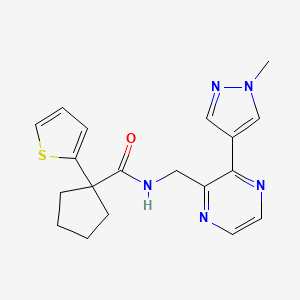
![Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2595608.png)
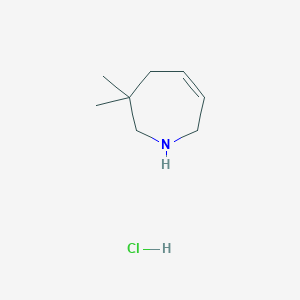
![1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2595613.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B2595614.png)

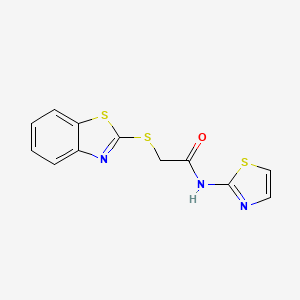
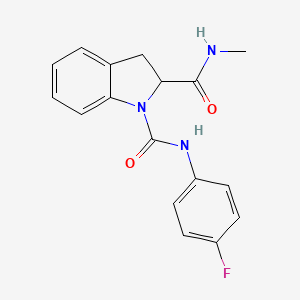
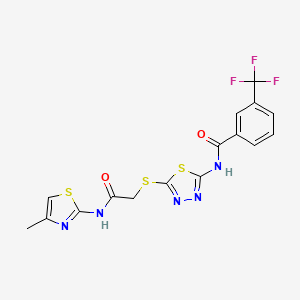
![Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2595622.png)
